Thioacetic Acid S-(3-phenoxypropyl)ester
Description
Thioacetic acid S-(3-phenoxypropyl) ester is a thioester derivative characterized by a phenoxypropyl group attached to the sulfur atom of thioacetic acid. Thioesters like this are pivotal in organic synthesis, polymer chemistry, and medicinal applications due to their reactivity in nucleophilic substitutions, radical additions, and cross-metathesis reactions .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
S-(3-phenoxypropyl) ethanethioate |
InChI |
InChI=1S/C11H14O2S/c1-10(12)14-9-5-8-13-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
BFGHIIOMOUYXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Thioesters
Key Observations :
- This may influence reactivity in cross-metathesis or radical addition reactions .
- Spectroscopic Data: For analogs like S-[3-(4-octylbenzoylamino)-propyl] ester, ¹³C NMR and FTIR data reveal distinct shifts due to substituent electron-withdrawing/donating effects (e.g., carbonyl peaks at ~1700 cm⁻¹ in FTIR) . Similar trends are expected for the phenoxypropyl variant.
Reactivity:
- Radical Additions: Thioacetic acid esters participate in radical reactions with olefins/acetylenes. The phenoxy group’s electron-donating nature could accelerate such reactions compared to alkyl thioesters .
- Nucleophilic Substitutions: The thioester’s electrophilic carbonyl is prone to aminolysis (e.g., conversion to thiols in 70–80% yields, as in morphine analogs) .
Preparation Methods
Nucleophilic Substitution Using Potassium Thioacetate
A widely applicable method involves the reaction of potassium thioacetate with 3-phenoxypropyl bromide. This approach leverages the strong nucleophilicity of the thioacetate anion () in polar aprotic solvents.
Procedure :
-
Synthesis of Potassium Thioacetate :
Ketene gas is reacted with hydrogen sulfide in 1-butanol at in the presence of triethylamine, followed by neutralization with aqueous potassium hydroxide. The resulting potassium thioacetate is isolated via crystallization (63% yield, >98% purity). -
Alkylation with 3-Phenoxypropyl Bromide :
Potassium thioacetate (1.75 mol) is combined with 3-phenoxypropyl bromide (1.75 mol) in dimethylformamide (DMF) at for 12 hours. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography.
Key Parameters :
Direct Thioacetylation of 3-Phenoxypropane-1-thiol
An alternative route involves the acetylation of 3-phenoxypropane-1-thiol with acetic anhydride.
Procedure :
-
Synthesis of 3-Phenoxypropane-1-thiol :
Phenol reacts with 1,3-dibromopropane in acetone under reflux with potassium carbonate to form 3-phenoxypropyl bromide. Subsequent treatment with thiourea in ethanol, followed by hydrolysis with NaOH, yields 3-phenoxypropane-1-thiol. -
Acetylation with Acetic Anhydride :
The thiol (1.0 mol) is treated with acetic anhydride (1.2 mol) in pyridine at for 2 hours. The mixture is quenched with ice water, and the product is extracted with dichloromethane.
Key Parameters :
-
Base: Pyridine (scavenges HCl byproduct).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems.
-
Triethylamine : Neutralizes HBr generated during alkylation, preventing acid-catalyzed decomposition.
Analytical Characterization
Spectroscopic Data (Hypothetical)
Purity Assessment
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–70 | >98 | Scalable, high regioselectivity | Requires anhydrous conditions |
| Thiol Acetylation | 65 | 95 | Mild conditions, simple workup | Multi-step synthesis of thiol precursor |
Industrial-Scale Considerations
Waste Management
Emerging Methodologies
Q & A
Q. What are the recommended safety protocols for handling Thioacetic Acid S-(3-phenoxypropyl)ester in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, ANSI-approved chemical splash goggles, and lab coats. Use fume hoods for volatile reactions to minimize inhalation risks .
- Storage : Store in a cool (<25°C), ventilated area away from oxidizers. Decomposition occurs at 91°C, so avoid exposure to heat sources .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved hazardous waste channels. Avoid environmental release due to aquatic toxicity risks .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Esterification : React thioacetic acid with 3-phenoxypropanol using acid catalysts (e.g., H₂SO₄) under reflux. Solvents like ketones (e.g., acetone) or cyclic ethers (e.g., THF) are preferred for their boiling points (50–210°C) .
- Purification : Distillation under reduced pressure (1.6 kPa) or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product (>97%) .
Q. How is this compound characterized analytically?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows δ 7.3–7.1 ppm (aromatic protons), δ 4.2 ppm (–SCH₂–), and δ 2.3 ppm (acetate methyl group) .
- GC-MS : Retention time and fragmentation patterns confirm molecular ion peaks (e.g., m/z 212 for C₁₁H₁₂O₂S) .
- IR Spectroscopy : Peaks at 1700 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S–H stretch) validate ester and thiol groups .
Advanced Research Questions
Q. What mechanistic insights explain the esterification reaction’s regioselectivity?
Methodological Answer:
- Nucleophilic Attack : The thiol group in thioacetic acid attacks the electrophilic carbon in 3-phenoxypropyl bromide, facilitated by polar aprotic solvents (e.g., THF) that stabilize intermediates .
- Steric Effects : Bulky phenoxy groups may slow reaction kinetics, requiring elevated temperatures (80–100°C) for completion .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Thermal Stability : Decomposition at 91°C limits high-temperature applications. Use low-boiling solvents (e.g., diethyl ether) for short-duration reactions .
- pH Sensitivity : Hydrolysis occurs in alkaline conditions (pH >9), releasing acetic acid and 3-phenoxypropanethiol. Buffer reactions at neutral pH to prevent degradation .
Q. How can researchers resolve contradictions in reported reactivity data for thioacetic acid derivatives?
Methodological Answer:
- Comparative Studies : Replicate reactions under controlled conditions (solvent, catalyst, temperature) to isolate variables. For example, conflicting yields in esterification may arise from residual moisture or catalyst purity .
- Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for competing pathways, clarifying discrepancies in reaction outcomes .
Q. What role does this compound play in polymer science?
Methodological Answer:
- Sulfur Donor : Acts as a chain-transfer agent in radical polymerization, controlling molecular weight in polyolefins. Monitor sulfur content via elemental analysis to optimize polymer properties .
- Crosslinking Agent : Reacts with vinyl monomers (e.g., styrene) to form thioether linkages, enhancing thermal stability in copolymers. Characterize crosslink density using swelling tests or DMA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
